Methyl 3-(azetidin-3-yloxy)propanoate
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Overview
Description
Methyl 3-(azetidin-3-yloxy)propanoate: is an organic compound with the molecular formula C7H13NO3. It is an ester, characterized by the presence of a carbonyl group bonded to an oxygen atom, which is further bonded to an alkyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-(azetidin-3-yloxy)propanoate can be synthesized through the reaction of azetidine with methyl 3-bromopropanoate under basic conditions. The reaction typically involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(azetidin-3-yloxy)propanoate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids under strong oxidative conditions.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The azetidine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
Methyl 3-(azetidin-3-yloxy)propanoate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-(azetidin-3-yloxy)propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active azetidine moiety, which can interact with enzymes and receptors in biological systems. The azetidine ring is known to exhibit biological activity, potentially through the inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Methyl propanoate: An ester with a similar structure but without the azetidine ring.
Ethyl acetate: Another ester commonly used as a solvent with a simpler structure.
Methyl butyrate: An ester with a longer carbon chain but lacking the azetidine ring.
Uniqueness: Methyl 3-(azetidin-3-yloxy)propanoate is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H13NO3 |
---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
methyl 3-(azetidin-3-yloxy)propanoate |
InChI |
InChI=1S/C7H13NO3/c1-10-7(9)2-3-11-6-4-8-5-6/h6,8H,2-5H2,1H3 |
InChI Key |
PTFGUNZEOFOCIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCOC1CNC1 |
Origin of Product |
United States |
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